Tetrabutylammonium tribromide

Catalog No.
S714454
CAS No.
38932-80-8
M.F
C₁₆H₃₆Br₃N
M. Wt
482.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium tribromide

CAS Number

38932-80-8

Product Name

Tetrabutylammonium tribromide

Molecular Formula

C₁₆H₃₆Br₃N

Molecular Weight

482.2 g/mol

InChI

InChI=1S/C16H36N.Br3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1

InChI Key

XXSLZJZUSYNITM-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.Br[Br-]Br

Synonyms

N,N,N-Tributyl-1-butanaminium Bromide; N,N,N,N-Tetrabutylammonium Tribromide;

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.Br[Br-]Br

Catalyst in Organic Synthesis:

TBATB serves as a valuable catalyst for various organic synthesis reactions. Its ability to activate bromine through its ionic structure facilitates reactions involving the Fischer-Speier esterification mechanism []. Studies have demonstrated its effectiveness in:

  • O-isopropylidenation of carbohydrates: TBATB efficiently catalyzes the formation of O-isopropylidene derivatives from free sugars, offering a mild and efficient approach for protecting hydroxyl groups in carbohydrate chemistry.

Reagent for Selective Cleavage:

TBATB exhibits reagent properties in specific contexts. In methanol solutions, it acts as a chemoselective cleavage agent for tert-butyldimethylsilyl (TBDMS) ethers. This characteristic allows researchers to selectively remove TBDMS protecting groups from organic molecules while leaving other functional groups intact.

Electrophilic Substitution Reactions:

TBATB's ability to act as a source of electrophilic bromine enables its use as a catalyst in electrophilic substitution reactions. Studies have reported its effectiveness in the synthesis of bis-indolymethanes through the electrophilic substitution of indoles with various aldehydes.

[2] Gopinath, R., & Patel, B. K. (2000). Tetrabutylammonium tribromide (TBATB)-MeOH: An efficient chemoselective reagent for the cleavage of tert-butyldimethylsilyl (TBDMS) ethers. Organic Letters, 2(26), 4177-4180.

Tetrabutylammonium tribromide is a quaternary ammonium salt with the chemical formula [N(C₄H₉)₄]Br₃. It appears as a pale orange solid and is composed of the lipophilic tetrabutylammonium cation and the linear tribromide anion. This compound serves as a convenient source of bromine in organic synthesis, enabling various chemical transformations due to its solid state, which makes it easy to handle and weigh accurately .

, primarily acting as a mild brominating agent. It can react with phenols and aromatic amines in aprotic solvents, leading to selective bromination under mild conditions. For instance, when reacted with these substrates, it produces brominated products efficiently at room temperature . Additionally, tetrabutylammonium tribromide has been utilized in three-component reactions involving alkenes, diselenides, and sulfoximines, showcasing its versatility in organic synthesis .

The synthesis of tetrabutylammonium tribromide can be achieved through several methods:

  • Direct Halogenation: The most common method involves treating solid tetrabutylammonium bromide with bromine vapor:
    [N(C4H9)4]Br+Br2[N(C4H9)4]Br3[N(C₄H₉)₄]Br+Br₂\rightarrow [N(C₄H₉)₄]Br₃
  • Alternative Methods: It can also be synthesized by reacting tetrabutylammonium bromide with vanadium pentoxide and hydrogen peroxide or ceric ammonium nitrate under controlled conditions .

These methods highlight the compound's accessibility for laboratory use.

Tetrabutylammonium tribromide is primarily used in organic synthesis as a phase-transfer catalyst and a mild brominating agent. Its ability to facilitate reactions between organic and inorganic phases makes it valuable in various chemical processes. Specific applications include:

  • Bromination Reactions: Efficiently introduces bromine into organic molecules.
  • Synthesis of Heterocycles: Acts as a catalyst in forming complex organic structures.
  • Phase-Transfer Catalysis: Enhances reaction rates by allowing reactants to interact more effectively across different phases .

Interaction studies involving tetrabutylammonium tribromide primarily focus on its catalytic efficiency in various organic reactions. The compound has demonstrated effective reactivity with different substrates under mild conditions, making it suitable for diverse synthetic applications. Its interactions are characterized by high selectivity and yield, particularly in the formation of brominated products from phenolic compounds and amines .

Tetrabutylammonium tribromide shares similarities with other quaternary ammonium salts but is unique due to its specific tribromide anion. Below is a comparison with similar compounds:

Compound NameFormulaUnique Features
Tetrabutylammonium bromide[N(C₄H₉)₄]BrCommonly used phase-transfer catalyst; less reactive than tribromide
Tetrabutylammonium chloride[N(C₄H₉)₄]ClUseful for chloride substitutions; less lipophilic
Tetrabutylammonium iodide[N(C₄H₉)₄]IMore reactive due to iodide; used in nucleophilic substitutions
Tetrabutylammonium fluoride[N(C₄H₉)₄]FHighly reactive; used in fluorination reactions

Tetrabutylammonium tribromide stands out due to its specific anionic composition that allows for unique reactivity patterns compared to its halogenated counterparts. Its solid state and ease of handling further enhance its utility in laboratory settings .

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (13.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.27%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Tetrabutylammonium tribromide

Dates

Modify: 2023-08-15

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